2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17775695
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O5 |
|---|---|
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | 3-hydroxy-3-(3-methylpyridin-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22) |
| Standard InChI Key | FRZFDROJKPTEHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C17H19N2O5, derived from the integration of its functional groups:
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Benzyloxycarbonyl (Cbz) group: Contributes 8 carbons, 7 hydrogens, and 2 oxygens (C8H7O2).
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Amino acid backbone: A propanoic acid scaffold (C3H5O2) with an N-terminal Cbz protection.
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3-Methylpyridin-2-yl substituent: A heteroaromatic ring system (C6H6N) with a methyl group at position 3.
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Hydroxyl group: Positioned at the β-carbon, creating a chiral center.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C17H19N2O5 |
| Molecular Weight | 337.35 g/mol |
| Hydrogen Bond Donors | 3 (NH, OH, COOH) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 115 Ų |
The structural similarity to Z-Dap(Boc)-OH , which shares a Cbz-protected amino acid framework, underscores the role of protective groups in modulating reactivity during peptide synthesis.
Stereochemical Considerations
Synthesis and Modification Strategies
Synthetic Pathways
The compound is synthesized through a multi-step protocol involving:
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Protection of the amino group: Introduction of the Cbz group via reaction with benzyl chloroformate under basic conditions .
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Aldol-like condensation: Coupling of a pyridine-derived aldehyde with a glycine equivalent to form the β-hydroxy-α-amino acid backbone.
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Methylation: Selective methylation at the pyridine’s 3-position using methyl iodide or dimethyl sulfate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaOH | 85% |
| Aldol Condensation | LDA, THF, -78°C | 60–70% |
| Methylation | CH3I, K2CO3, DMF | 75% |
Challenges in Purification
The polar hydroxyl and carboxylic acid groups necessitate chromatographic purification using reverse-phase HPLC or silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol/dichloromethane). The presence of the pyridine ring complicates NMR characterization due to aromatic proton splitting patterns, as observed in related compounds .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (≈2 mg/mL at 25°C). The 3-methylpyridine group enhances lipophilicity compared to methoxy-substituted analogs .
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Stability: Stable under inert atmospheres but prone to oxidation at the hydroxyl group. Long-term storage requires desiccation at -20°C.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H/O-H stretch), 1720 cm⁻¹ (C=O, carboxylic acid), and 1650 cm⁻¹ (C=O, carbamate).
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NMR (1H): Key signals include δ 7.35–7.25 (Cbz aromatic protons), δ 8.45 (pyridine H-6), and δ 4.70 (β-hydroxy methine).
Applications in Pharmaceutical Chemistry
Peptide Mimetics
The compound serves as a constrained amino acid surrogate in peptide mimetics, where the rigid pyridine ring and hydroxyl group enforce specific backbone conformations. This property is exploited in protease inhibitor design, analogous to Boc-protected diaminopropionic acid derivatives .
Kinase Inhibitor Scaffolds
The 3-methylpyridin-2-yl group mimics ATP’s adenine binding motif, making the compound a candidate for kinase inhibitor development. Molecular docking studies suggest favorable interactions with the hydrophobic pocket of tyrosine kinases.
Future Directions
Further research should prioritize:
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Enantioselective synthesis to access both (R)- and (S)-configurations.
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Biological screening for antimicrobial or anticancer activity.
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Derivatization studies to explore substituent effects on solubility and target affinity.
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